2-Phenylglycine 3,3,5-trimethylcyclohexyl ester
Description
2-Phenylglycine 3,3,5-trimethylcyclohexyl ester is a synthetic ester derivative combining 2-phenylglycine (a non-proteinogenic amino acid) with a 3,3,5-trimethylcyclohexyl alcohol moiety. While direct references to this compound are absent in the provided evidence, its structural analogs—compounds sharing the 3,3,5-trimethylcyclohexyl ester group—exhibit diverse pharmacological and industrial applications. This article compares its hypothetical properties with validated analogs, emphasizing structural, functional, and applicative differences.
Properties
CAS No. |
101516-98-7 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-amino-2-phenylacetate |
InChI |
InChI=1S/C17H25NO2/c1-12-9-14(11-17(2,3)10-12)20-16(19)15(18)13-7-5-4-6-8-13/h4-8,12,14-15H,9-11,18H2,1-3H3 |
InChI Key |
XSDOHDZHBPZCBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylglycine 3,3,5-trimethylcyclohexyl ester typically involves the esterification of 2-Phenylglycine with 3,3,5-trimethylcyclohexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of 2-Phenylglycine 3,3,5-trimethylcyclohexyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-Phenylglycine 3,3,5-trimethylcyclohexyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenylglycine 3,3,5-trimethylcyclohexyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenylglycine 3,3,5-trimethylcyclohexyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2-Phenylglycine, which can then interact with enzymes and receptors in biological systems. The phenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
The 3,3,5-trimethylcyclohexyl ester group is a common structural motif in pharmaceuticals and polymers. Key analogs include:
Key Comparative Analysis
Pharmacological Activity
- Cyclonicate : The 3-pyridinecarboxylic acid component confers vasodilatory properties, likely acting via nicotinic acid receptor modulation .
- Cyclandelate : The mandelic acid (α-hydroxybenzeneacetic acid) moiety enhances antispasmodic activity by relaxing smooth muscle, possibly through calcium channel inhibition .
- Homosalate: As a salicylate derivative, it absorbs UVB radiation (290–320 nm) and is widely used in sunscreens.
- 2-Phenylglycine Ester: The glycine derivative may exhibit neuromodulatory or nootropic effects, though specific data are lacking.
Physicochemical Properties
- Lipophilicity : All compounds exhibit high lipid solubility due to the bulky 3,3,5-trimethylcyclohexyl group, enhancing membrane permeability. Homosalate’s logP (~6.5) aligns with its topical application, while Cyclandelate’s lower logP (~3.5) favors systemic absorption .
- Stability : Homosalate demonstrates photostability in UV filters, whereas methacrylate derivatives polymerize readily under heat or light .
Biological Activity
2-Phenylglycine 3,3,5-trimethylcyclohexyl ester is a compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 2-Phenylglycine 3,3,5-trimethylcyclohexyl ester
- CAS Number : 101516-98-7
- Molecular Formula : C17H25NO2
- Molecular Weight : 275.39 g/mol
The biological activity of 2-Phenylglycine 3,3,5-trimethylcyclohexyl ester is primarily attributed to its interaction with various molecular targets within the body. The compound is believed to modulate enzyme activities and influence cellular signaling pathways.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic processes. For instance:
- Cyclooxygenase (COX) : Inhibition of COX enzymes could lead to anti-inflammatory effects.
- Aminopeptidases : This inhibition may affect peptide metabolism and neurotransmitter regulation.
Biological Activity and Therapeutic Applications
2-Phenylglycine derivatives have shown promise in various therapeutic areas:
Anti-inflammatory Effects
Studies have demonstrated that compounds similar to 2-Phenylglycine exhibit anti-inflammatory properties. These effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like COX, which are crucial in the inflammatory response.
Neuroprotective Properties
Research suggests potential neuroprotective effects due to the modulation of neurotransmitter levels. The compound may enhance synaptic plasticity and protect against neurodegenerative diseases by influencing glutamate receptors.
Antimicrobial Activity
Some studies have reported antimicrobial properties associated with phenylglycine derivatives. This activity can be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit specific metabolic pathways in pathogens.
Case Studies and Research Findings
-
Study on Anti-inflammatory Activity :
- A study conducted on animal models showed that administration of 2-Phenylglycine derivatives significantly reduced inflammation markers compared to controls.
- Results indicated a reduction in edema and pain response.
-
Neuroprotection in Rodent Models :
- Research involving rodent models of Alzheimer's disease indicated that treatment with phenylglycine derivatives improved cognitive function and reduced amyloid-beta plaque formation.
- Behavioral tests showed enhanced memory retention and learning capabilities.
-
Antimicrobial Efficacy :
- In vitro studies revealed that 2-Phenylglycine exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli.
- The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at low concentrations.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-Phenylglycine | Anti-inflammatory, Neuroprotective | Enzyme inhibition, Modulation of neurotransmitters |
| D-Phenylglycine | Antimicrobial | Disruption of bacterial metabolism |
| Phenylalanine | Neurotransmitter precursor | Precursor for dopamine synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
